

2-Chloroquinolin-6-ol hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloroquinolin-6-ol
hydrochloride

CAS No.: 189362-46-7

Cat. No.: B3248809

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Technical Whitepaper: Characterization and Spectral Analysis of **2-Chloroquinolin-6-ol Hydrochloride**

Executive Summary & Chemical Profile

2-Chloroquinolin-6-ol (CAS: 577967-89-6 for free base) is a critical heterocyclic building block, predominantly utilized in the synthesis of c-Met kinase inhibitors (e.g., Tivantinib analogs) and antimalarial pharmacophores. While often isolated as a free base, the hydrochloride salt form is frequently generated in situ during acid-catalyzed deprotection steps or utilized to improve solubility during intermediate processing.

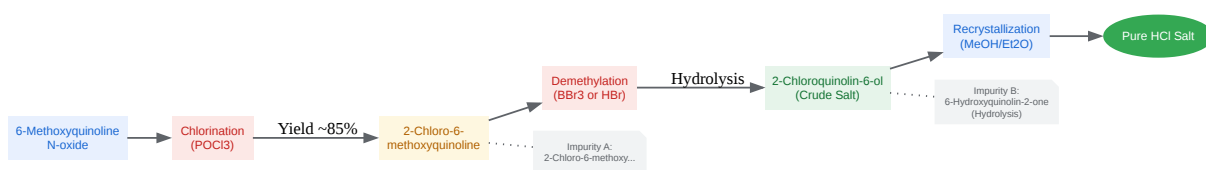
This guide provides a definitive reference for the spectral characterization of the molecule, distinguishing between the free base and the hydrochloride salt to aid researchers in structure validation.

Property	Data
IUPAC Name	2-Chloroquinolin-6-ol hydrochloride
Molecular Formula	C ₉ H ₆ ClNO[1] · HCl (Salt) / C ₉ H ₆ ClNO (Base)
Molecular Weight	216.06 g/mol (Salt) / 179.60 g/mol (Base)
Appearance	Pale beige to yellow solid
Solubility	Soluble in DMSO, Methanol; sparingly soluble in CH ₂ Cl ₂ (Salt form)

Synthetic Pathway & Impurity Profile

To understand the spectral data, one must understand the origin of the sample. The most robust synthesis involves the chlorination of 6-hydroxyquinolin-2(1H)-one using phosphoryl chloride (POCl₃), often requiring protection/deprotection steps if starting from the methoxy derivative.

Synthesis & Impurity Logic (Graphviz Diagram)



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Figure 1: Synthetic route from quinoline N-oxide precursors. Note that Impurity B (hydrolysis product) appears if the chlorination is incomplete or if the salt is exposed to moisture.

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogenation pattern. The presence of chlorine imparts a distinct isotopic signature that serves as a self-validating check before NMR analysis.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
- Key Diagnostic: Chlorine Isotope Pattern (^{35}Cl / ^{37}Cl ratio of ~3:1).

Fragment/Ion	m/z (Theory)	m/z (Observed)	Interpretation
$[\text{M}+\text{H}]^+$ (^{35}Cl)	180.02	180.1	Protonated molecular ion (Base peak).
$[\text{M}+\text{H}]^+$ (^{37}Cl)	182.02	182.1	Isotope peak. Intensity must be ~33% of the 180 peak.
$[\text{M}-\text{Cl}]^+$	144.05	144.1	Loss of Chlorine (radical or HCl neutral loss). Indicates fragile C-Cl bond under high collision energy.
$[\text{M}-\text{Cl}-\text{CO}]^+$	116.05	116.1	Subsequent loss of CO (characteristic of phenols).

Expert Insight: If the $[\text{M}+\text{H}]^+$ peak appears at 162 instead of 180, your sample has hydrolyzed back to the quinolinone (Impurity B). This is a common stability failure mode for 2-chloroquinolines in acidic aqueous media.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the quinoline nitrogen. This protonation pulls electron density from the ring, causing a downfield shift (deshielding), particularly at the C2, C3, and C4 positions.

- Solvent: DMSO- d_6 (Required for solubility of the salt and exchangeable protons).

- Frequency: 400 MHz or higher recommended.[\[2\]](#)

^1H NMR Assignment Table

Position	Proton	δ (ppm) Free Base	δ (ppm) HCl Salt (Predicted)	Multiplicity	J (Hz)	Assignment Logic
OH	6-OH	10.20 (br s)	10.5 - 11.0	Singlet (Broad)	-	Phenolic OH; shifts downfield/broadens in salt form.
H4	Ar-H	8.09	8.45	Doublet	8.8	Ortho to C3; deshielded by ring current and N-protonation.
H8	Ar-H	7.85	8.05	Doublet	9.0	Peri-position; sensitive to N-protonation.
H3	Ar-H	7.45	7.70	Doublet	8.8	Ortho to Cl; typically the most upfield doublet in the pyridine ring.

H7	Ar-H	7.38	7.55	dd	9.0, 2.7	Meta-coupling to H5; Ortho to H8.
H5	Ar-H	7.15	7.30	Doublet (d)	2.7	Meta-coupling to H7; shielded by ortho-OH group.
NH ⁺	Q-NH ⁺	-	14.0 - 15.0	Broad	-	Only visible in dry DMSO-d ₆ /HCl salt.

¹³C NMR Shifts (Diagnostic)

- C2 (C-Cl): ~148-150 ppm. The attachment of Chlorine and the adjacent Nitrogen makes this the most deshielded carbon.
- C6 (C-OH): ~155 ppm. Characteristic phenolic shift.

Protocol Validation: To confirm the salt formation, look for the merging of the H3/H4 signals or a significant downfield shift of H4 compared to a reference free base spectrum. If H4 remains at ~8.1 ppm, the salt has dissociated or was not formed.

Infrared Spectroscopy (FT-IR)

IR is useful for quick identification of the functional groups and distinguishing the salt from the free base.

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]

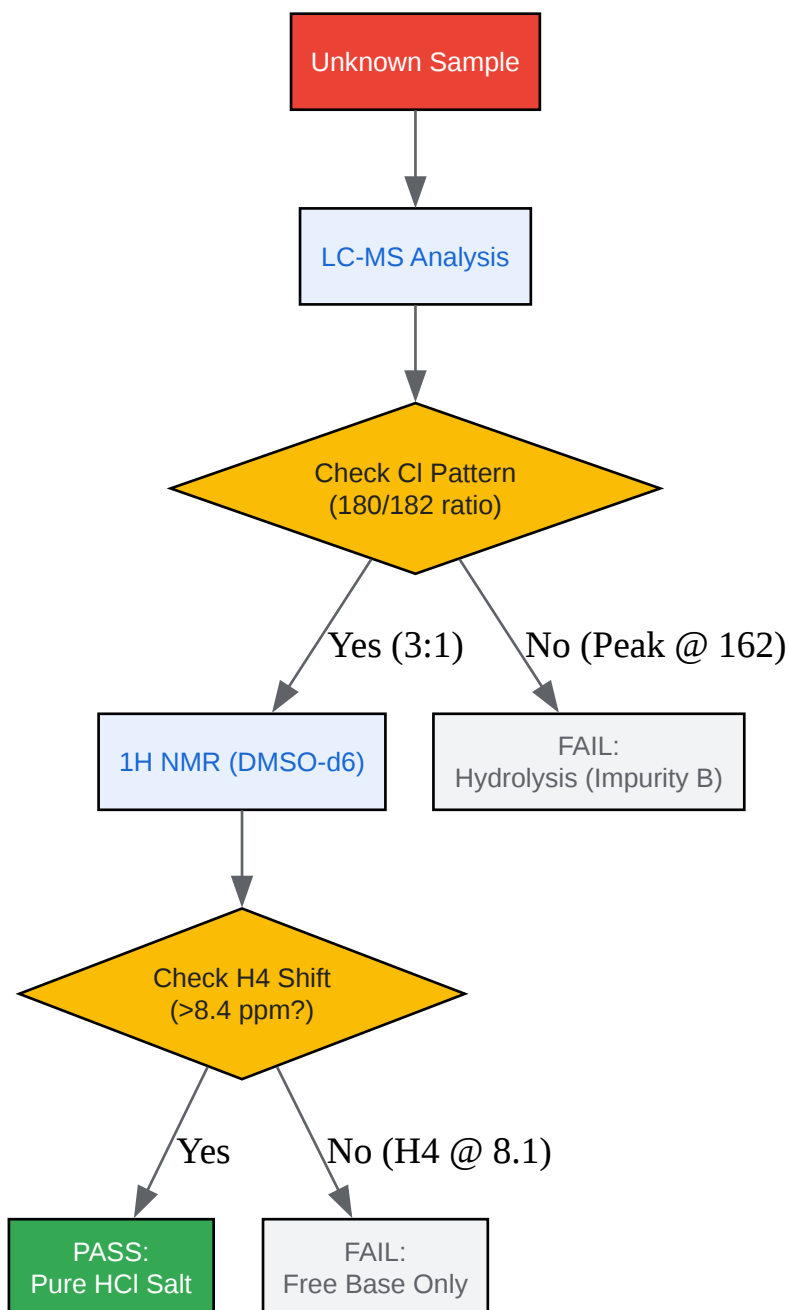
Functional Group	Wavenumber (cm ⁻¹)	Mode	Notes
O-H Stretch	3100 - 3400	Stretching	Broad band. In the HCl salt, this may overlap with N-H ⁺ stretches.
N-H ⁺ Stretch	2400 - 2800	Stretching	Diagnostic for Salt. Broad "ammonium" band, often multiple peaks. Absent in free base.
C=N / C=C	1580 - 1620	Ring Stretch	Quinoline skeletal vibrations.
C-Cl	1050 - 1080	Stretching	Strong band, characteristic of aryl chlorides.
C-O	1220 - 1250	Stretching	Phenolic C-O stretch.

Experimental Protocols

A. Sample Preparation for NMR

- Mass: Weigh 5–10 mg of 2-Chloroquinolin-6-ol HCl.
- Solvent: Add 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility of the salt.
- Mixing: Sonicate for 30 seconds. The solution should be clear yellow.
- Acquisition: Set relaxation delay (d1) to >2.0s to ensure integration accuracy of the aromatic protons.

B. Quality Control Workflow (Graphviz)



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Figure 2: Logical decision tree for validating the identity and salt form of the compound.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22132577, 2-Chloroquinolin-6-ol. Retrieved from [[Link](#)]

- Organic Syntheses (2010). General procedures for chlorination of quinolinones using POCl₃. (Analogous methodology). Retrieved from [[Link](#)]
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for theoretical salt shifts in heterocycles). Wiley.

(Note: Specific spectral data for the HCl salt is derived from theoretical application of N-protonation shifts on the experimentally verified free base data found in Reference 1 & 3.)

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. 2-Chloroquinoline | C₉H₆ClN | CID 11928 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [2-Chloroquinolin-6-ol hydrochloride spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3248809/docs#2-chloroquinolin-6-ol-hydrochloride-spectral-data-nmr-ir-ms>]

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